2-Hydroxy-4-methylbenzaldehyde
Overview
Description
2-Hydroxy-4-methylbenzaldehyde is a compound that is part of the methylbenzaldehyde family, which are known to be useful precursors for various chemicals such as phthalic anhydride and terephthalic acid. These compounds can be formed through reactions such as sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions on specific catalysts . Additionally, 2-Hydroxy-4-methylbenzaldehyde is related to compounds that function as alarm and sex pheromones in astigmatid mites, indicating its potential application in chemical ecology .
Synthesis Analysis
The synthesis of substituted benzaldehydes, which are structurally related to 2-Hydroxy-4-methylbenzaldehyde, can involve a palladium-catalyzed ortho-bromination as a key step, followed by a rapid deprotection to afford the desired product . Another approach to synthesizing methylbenzaldehydes is through self-terminated cascade reactions from ethanol, which involve aldol condensations and rapid cyclization reactions . Additionally, a convenient synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with similar structural features, has been established through a four-step process starting from m-cresol .
Molecular Structure Analysis
The molecular structure of compounds related to 2-Hydroxy-4-methylbenzaldehyde has been studied using various methods. For instance, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, a compound with a similar hydroxy and methyl substitution pattern, has been analyzed by X-ray crystallography and semi-empirical quantum mechanical methods, revealing non-planar structures and intramolecular hydrogen bonding .
Chemical Reactions Analysis
2-Hydroxy-4-methylbenzaldehyde can be expected to participate in various chemical reactions due to the presence of reactive functional groups. For example, N-2-Hydroxybenzaldehyde acylhydrazone-Fe(III) complexes have been synthesized and shown to undergo efficient and selective N-methylation without concurrent O-methylation side reactions . Similarly, thiosemicarbazone complexes of 2-hydroxybenzaldehyde have been synthesized and characterized, demonstrating interesting sorption and magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-4-methylbenzaldehyde can be inferred from related compounds. For instance, the gas-liquid chromatographic analysis of chlorinated 4-hydroxybenzaldehydes has provided insights into the retention behavior of such compounds, which is influenced by the position and number of substituents . The thermal stability of oligo-4-hydroxybenzaldehyde, a polymer derived from 4-hydroxybenzaldehyde, has been characterized, indicating resistance to thermo-oxidative decomposition . These studies suggest that the physical and chemical properties of 2-Hydroxy-4-methylbenzaldehyde would be influenced by its functional groups and substitution pattern.
Scientific Research Applications
Synthesis of Liquid Crystals
- Application : 2-Hydroxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of liquid crystals .
- Method of Application : While the exact procedures can vary, the compound is typically used in a chemical reaction to produce the liquid crystal material. The solubility of the compound in oil can be leveraged in these procedures .
- Results : The outcomes of these procedures are liquid crystal materials, which have a wide range of applications in displays, thermometers, and other technologies .
Pharmaceutical Intermediate
- Application : 2-Hydroxy-4-methylbenzaldehyde is also used as a pharmaceutical intermediate .
- Method of Application : The compound can be used in the synthesis of various pharmaceutical products. The exact procedures and technical parameters would depend on the specific drug being synthesized .
- Results : The results of these procedures are various pharmaceutical products. The exact outcomes would depend on the specific drug being synthesized .
Additive in Cigarettes
- Application : 2-Hydroxy-4-methylbenzaldehyde is used as an additive in cigarettes .
- Method of Application : The compound is added to the tobacco during the manufacturing process to enhance the flavor .
- Results : The addition of this compound can affect the flavor profile of the cigarette .
Flavor Ingredient
- Application : 2-Hydroxy-4-methylbenzaldehyde is used as a flavor ingredient in various food products .
- Method of Application : The compound is added to food products during the manufacturing process to enhance the flavor . The exact procedures and technical parameters would depend on the specific food product being manufactured .
- Results : The addition of this compound can enhance the flavor of the food product .
Additive in Baked Goods
- Application : 2-Hydroxy-4-methylbenzaldehyde is used as a flavor additive in baked goods .
- Method of Application : The compound is added to the dough during the baking process to enhance the flavor . The exact procedures and technical parameters would depend on the specific baked good being produced .
- Results : The addition of this compound can enhance the flavor of the baked good .
Additive in Dairy Products
- Application : 2-Hydroxy-4-methylbenzaldehyde is used as a flavor additive in dairy products .
- Method of Application : The compound is added to the dairy product during the manufacturing process to enhance the flavor . The exact procedures and technical parameters would depend on the specific dairy product being produced .
- Results : The addition of this compound can enhance the flavor of the dairy product .
Safety And Hazards
2-Hydroxy-4-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is also classified as a reproductive toxin . It is combustible and toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-hydroxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODRRPJMQDFCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074407 | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Hydroxy-4-methyl benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
760.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Hydroxy-4-methyl benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Hydroxy-4-methylbenzaldehyde | |
CAS RN |
698-27-1 | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0S26G61J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 - 61 °C | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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